Cas no 80918-66-7 ((S)-3-Piperidinamine)

(S)-3-Piperidinamine structure
(S)-3-Piperidinamine structure
Produktname:(S)-3-Piperidinamine
CAS-Nr.:80918-66-7
MF:C5H12N2
MW:100.162180900574
MDL:MFCD03093370
CID:60274
PubChem ID:855017

(S)-3-Piperidinamine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-3-Aminopiperidine
    • (S)-Piperidin-3-amine
    • NULL
    • (3S)-3-piperidinamine
    • (RS)-3-aminopiperidine
    • (S)-3-AminopiperidineDihydrochloride
    • (S)-Piperidin-3-Ylamine Dihydrochloride
    • [3]Piperidylamin
    • [3]piperidylamine
    • 3-amino-dihydropyridine
    • 3-aminopiperidine
    • m-aminopiperidine
    • 3-Piperidinamine,(S)-
    • (3S)-3-Aminopiperidine
    • (S)-3-Piperidinamine
    • S-3-Aminopiperidine
    • SCHEMBL907696
    • A840006
    • C13585
    • AM20090507
    • AKOS015854521
    • ?-Hydroxybenzylphosphinic Acid Sodium Salt
    • AS-57627
    • DTXSID40357621
    • PEUGKEHLRUVPAN-YFKPBYRVSA-N
    • 80918-66-7
    • 3-(s)-amino-piperidine
    • MFCD03093370
    • CS-0310189
    • J-502519
    • (3S)-piperidin-3-amine
    • EN300-192973
    • (3S)-3-Piperidinamine (ACI)
    • 3-Piperidinamine, (S)- (ZCI)
    • (S)-(-)-3-Aminopiperidine
    • MDL: MFCD03093370
    • Inchi: 1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m0/s1
    • InChI-Schlüssel: PEUGKEHLRUVPAN-YFKPBYRVSA-N
    • Lächelt: N[C@@H]1CNCCC1

Berechnete Eigenschaften

  • Genaue Masse: 100.10000
  • Monoisotopenmasse: 100.1
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 7
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 54
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 38A^2
  • XLogP3: -0.6

Experimentelle Eigenschaften

  • Dichte: 0.91
  • Siedepunkt: 157.9°C at 760 mmHg
  • Flammpunkt: 52.7°C
  • Brechungsindex: 1.456
  • PSA: 38.05000
  • LogP: 0.72620
  • Dampfdruck: 2.7±0.3 mmHg at 25°C

(S)-3-Piperidinamine Sicherheitsinformationen

(S)-3-Piperidinamine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Key Organics Ltd
AS-57627-1G
(3S)-piperidin-3-amine
80918-66-7 >97%
1g
£511.00 2025-02-08
Chemenu
CM179285-5g
(S)-3-Aminopiperidine
80918-66-7 95%
5g
$720 2023-01-09
TRC
P556210-500mg
(S)-3-Piperidinamine
80918-66-7
500mg
$ 207.00 2023-04-16
Chemenu
CM179285-5g
(S)-3-Aminopiperidine
80918-66-7 95%
5g
$449 2021-08-05
TRC
P556210-2.5g
(S)-3-Piperidinamine
80918-66-7
2.5g
$ 884.00 2023-04-16
Alichem
A129007058-1g
(S)-Piperidin-3-amine
80918-66-7 95%
1g
$164.80 2023-09-01
eNovation Chemicals LLC
Y1097907-100mg
(3S)-piperidin-3-amine
80918-66-7 97%
100mg
$85 2025-02-20
eNovation Chemicals LLC
Y1097907-5g
(3S)-piperidin-3-amine
80918-66-7 97%
5g
$750 2025-02-20
eNovation Chemicals LLC
Y1097907-50g
(3S)-piperidin-3-amine
80918-66-7 97%
50g
$4800 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU7146-1g
(3S)-piperidin-3-amine
80918-66-7 97%
1g
¥1152.0 2024-04-17

(S)-3-Piperidinamine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  5.5 h, 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referenz
Tricyclic pharmacophore-based molecules as novel integrin αvβ3 antagonists. Part IV: Preliminary control of αvβ3 selectivity by meta-oriented substitution
Kubota, Dai; Ishikawa, Minoru; Ishikawa, Midori; Yahata, Naokazu; Murakami, Shoichi; et al, Bioorganic & Medicinal Chemistry, 2006, 14(12), 4158-4181

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 -
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
Synthesis of potent αvβ3/αIIbβ3 dual antagonists tricyclic pharmacophore-based molecules and their selectivity control
Ishikawa, Minoru; Kubota, Dai; Ajito, Keiichi, Yuki Gosei Kagaku Kyokaishi, 2008, 66(11), 1093-1104

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, 0 °C; 15 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Novel chiral derivatizing agents for 1H NMR determination of enantiomeric purities of carboxylic acids
Wada, Koji; Goto, Mizuko; Yamashita, Hiroshi; Nagasawa, Kazuo, Heterocycles, 2017, 94(5), 964-978

Synthetic Routes 4

Reaktionsbedingungen
Referenz
Preparation and testing of 1-cyclopropyl-7-[(3-aminoalkyl)-3-piperidinyl]-4-quinolone-3-carboxylic acids as antibacterials
, European Patent Organization, , ,

(S)-3-Piperidinamine Raw materials

(S)-3-Piperidinamine Preparation Products

(S)-3-Piperidinamine Verwandte Literatur

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:80918-66-7)(S)-3-Aminopiperidine
sfd5594
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:80918-66-7)(S)-3-Piperidinamine
A840006
Reinheit:99%
Menge:1g
Preis ($):210.0